molecular formula C8H14ClNO4 B558611 (R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid CAS No. 71404-98-3

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid

Cat. No. B558611
CAS RN: 71404-98-3
M. Wt: 223.65 g/mol
InChI Key: NMRCVEILBKVWIK-YFKPBYRVSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is a chemical compound with the molecular formula C8H16N2O4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is determined by various spectroscopic techniques such as NMR, elemental analysis, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” are complex due to the multiple reactive groups present in the molecule. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Asymmetric Hydrogenation of Enamines : This compound has been synthesized by asymmetric hydrogenation of enamine ester, using chiral ferrocenyl ligands in conjunction with [Rh(COD)Cl]2 (Kubryk & Hansen, 2006).

  • Synthesis of Neuroexcitant Analogs : It is involved in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (Pajouhesh et al., 2000).

  • Cyclopropane Analogues Synthesis : Enantiomerically pure cyclopropane analogues of this compound have been prepared via HPLC resolution of a racemic precursor, demonstrating its potential in stereochemistry (Jiménez et al., 2001).

  • Natural Product Synthesis : It has been synthesized as a key intermediate of the natural product Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : The compound is synthesized from lithium (S)-(α-methylbenzyl)allylamide and (E, E)-tert-butyl hex-2,4-dienoate (Davies et al., 1997).

  • Optical Resolution by Preferential Crystallization : This technique has been used to obtain optically pure (R)- and (S)-2-amino-3-chloropropanoic acid hydrochlorides (Shiraiwa et al., 1996).

  • Palladium-catalyzed tert-Butoxycarbonylation : This process involves the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides, leading to fluorinated alpha-amino acids (Amii et al., 2000).

  • Synthesis of Poly(methylpropargyl ester)s : This compound is used in the synthesis and analysis of chiroptical properties of amino acid-derived polymers (Qu et al., 2009).

  • Synthesis of Microsporin B : Key amino acid fragments of microsporin B have been synthesized using this compound, highlighting its role in complex molecule synthesis (Swaroop et al., 2014).

  • N-tert-Butoxycarbonylation of Amines : It is used as a catalyst in the N-tert-butoxycarbonylation of amines, an essential step in peptide synthesis (Heydari et al., 2007).

Future Directions

The future directions for the use of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” in chemical synthesis are promising. The compound can be recycled at least four times in the model reaction without significant loss of activity . This suggests that it could be a valuable resource in sustainable chemical synthesis.

properties

IUPAC Name

(2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCVEILBKVWIK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427282
Record name boc-beta-chloro-ala-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid

CAS RN

71404-98-3
Record name boc-beta-chloro-ala-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KT Ng, JD Perry, ECL Marrs, S Orenga, RJ Anderson… - Molecules, 2020 - mdpi.com
In diagnostic microbiology, culture media are widely used for detection of pathogenic bacteria. Such media employ various ingredients to optimize detection of specific pathogens such …
Number of citations: 4 www.mdpi.com

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